molecular formula C15H12ClNO B8694068 5-Benzyloxy-6-chloro-1H-indole

5-Benzyloxy-6-chloro-1H-indole

Cat. No.: B8694068
M. Wt: 257.71 g/mol
InChI Key: VJJYXPKMLPETDA-UHFFFAOYSA-N
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Description

5-Benzyloxy-6-chloro-1H-indole is a halogenated indole derivative characterized by a benzyloxy (-OCH₂C₆H₅) substituent at position 5 and a chlorine atom at position 6 of the indole scaffold.

The indole core is a privileged structure in drug discovery, and substitutions at positions 5 and 6 influence electronic properties, solubility, and biological interactions. The benzyloxy group enhances lipophilicity, while the chlorine atom introduces steric and electronic effects that may modulate binding affinity or metabolic stability.

Properties

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

6-chloro-5-phenylmethoxy-1H-indole

InChI

InChI=1S/C15H12ClNO/c16-13-9-14-12(6-7-17-14)8-15(13)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2

InChI Key

VJJYXPKMLPETDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CN3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 5-benzyloxy-6-chloro-1H-indole with its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
This compound C₁₅H₁₂ClNO ~259.72* -OCH₂C₆H₅ (C5), -Cl (C6) High lipophilicity; reactive Cl substituent
5-Benzyloxy-6-methoxyindole (CAS 4790-04-9) C₁₆H₁₅NO₂ 253.30 -OCH₂C₆H₅ (C5), -OCH₃ (C6) Lower reactivity due to methoxy group
6-Chloro-5-methyl-1H-indole (CAS 162100-42-7) C₉H₈ClN 165.62 -CH₃ (C5), -Cl (C6) Compact structure; inert methyl group
Methyl 6-chloro-1H-indole-5-carboxylate (CAS 256935-86-1) C₁₁H₈ClNO₂ 237.64 -COOCH₃ (C5), -Cl (C6) Polar ester group; potential for hydrolysis
6-(Benzyloxy)-1H-indole (CAS 15903-94-3) C₁₅H₁₃NO 223.27 -OCH₂C₆H₅ (C6) Positional isomer; lacks C5 substitution

*Calculated based on substituent addition to the indole core.

Key Observations:
  • Substituent Reactivity : The chlorine atom in this compound offers a site for nucleophilic substitution or cross-coupling reactions, unlike the methoxy group in 5-benzyloxy-6-methoxyindole .
  • Steric Effects : The bulkier benzyloxy group at C5 in the target compound may hinder interactions at binding sites compared to smaller substituents like methyl .

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